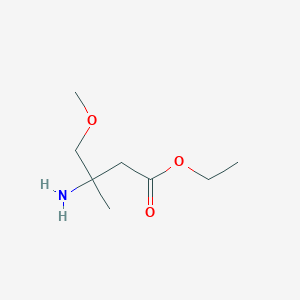

Ethyl 3-amino-4-methoxy-3-methylbutanoate

Description

Ethyl 3-amino-4-methoxy-3-methylbutanoate is a branched-chain ester featuring an amino group at the β-position, a methoxy group at the γ-position, and a methyl substituent on the same carbon as the amino moiety. This compound is of interest in synthetic organic chemistry, particularly in the development of pharmaceuticals or bioactive intermediates.

Properties

Molecular Formula |

C8H17NO3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

ethyl 3-amino-4-methoxy-3-methylbutanoate |

InChI |

InChI=1S/C8H17NO3/c1-4-12-7(10)5-8(2,9)6-11-3/h4-6,9H2,1-3H3 |

InChI Key |

NANGQLFJLABDBU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C)(COC)N |

Origin of Product |

United States |

Preparation Methods

Direct Amination of Ethyl 3-methylbut-2-enoate

One of the primary synthetic routes involves the amination of ethyl 3-methylbut-2-enoate with ammonia under controlled temperature and pressure conditions, followed by subsequent ester functionalization and purification steps.

Procedure Summary : Ethyl 3-methylbut-2-enoate is reacted with liquid ammonia in ethanol at low temperatures (-70 °C to 45 °C) under autoclave conditions (approximately 200 psi) for 16 hours. After completion, excess ammonia is removed, and the product is treated with hydrogen chloride in 1,4-dioxane at 0 °C to form the hydrochloride salt. The solid product is isolated by filtration and washing with diethyl ether.

Yields and Purity : This method provides Ethyl 3-amino-3-methylbutanoate hydrochloride with a yield of approximately 58.8%, as confirmed by thin-layer chromatography (TLC) and proton nuclear magnetic resonance (^1H-NMR) spectroscopy.

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amination | Ethyl 3-methylbut-2-enoate + NH3 in EtOH | -70 to 45 | 16 | 58.8 | Autoclave, 200 psi |

| Salt formation | HCl in 1,4-dioxane | 0 | 0.5 | - | Formation of hydrochloride salt |

- Characterization : ^1H-NMR (DMSO-d6, 200 MHz) signals at δ 8.33 (broad singlet, 1H), 4.09 (quartet, 2H), 2.70 (singlet, 2H), 1.33 (singlet, 6H), and 1.20 (triplet, 3H) confirm the product structure.

Boc-Protected Derivative Synthesis

To enhance stability and facilitate further synthetic transformations, the amino group of Ethyl 3-amino-3-methylbutanoate hydrochloride can be protected using di-tert-butyl dicarbonate (Boc_2O) in the presence of triethylamine.

Procedure Summary : The hydrochloride salt is dissolved in dichloromethane, followed by the addition of triethylamine and di-tert-butyl dicarbonate. The reaction mixture is stirred at room temperature (~20 °C) for approximately 72 hours. After aqueous workup and organic extraction, the Boc-protected ethyl 3-(tert-butoxycarbonylamino)-3-methylbutanoate is purified by silica gel chromatography.

Yields : The Boc protection step yields about 73.7% of the desired product as an oil.

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc protection | Ethyl 3-amino-3-methylbutanoate hydrochloride + Boc2O + Et3N in DCM | 20 | 71.7 | 73.7 | Purification by column chromatography |

- Characterization : ^1H-NMR (CDCl_3) signals include δ 4.91 (broad singlet, 1H), 4.14 (quartet, 2H), 2.67 (singlet, 2H), 1.43 (singlet, 9H), 1.38 (singlet, 6H), and 1.26 (triplet, 3H), consistent with the Boc-protected amino ester.

Summary of Key Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct amination of ethyl 3-methylbut-2-enoate | Ethyl 3-methylbut-2-enoate | NH_3 in EtOH, autoclave, HCl in dioxane | 58.8 | Produces hydrochloride salt |

| Boc protection of amino ester | Ethyl 3-amino-3-methylbutanoate hydrochloride | Boc_2O, triethylamine, DCM, room temp, 72 h | 73.7 | Protects amino group for further use |

| Catalytic reduction of nitro compound | 3-nitro-4-methoxyacetanilide | Hydrazine hydrate, Fe catalysts, solvents, 40-65 °C | ~99 | High yield amino compound synthesis |

| Amination of pyridine derivative | 4-picoline-3-boric acid | Ammonium sulfate, cupric oxide, acetonitrile/water | 84-85 | Alternative amination approach |

Research Findings and Analysis

The direct amination method using ethyl 3-methylbut-2-enoate and ammonia under pressurized conditions provides a straightforward route to Ethyl 3-amino-3-methylbutanoate hydrochloride but with moderate yield (~59%). The necessity of low temperature and pressurized ammonia limits scalability and requires specialized equipment.

Protecting the amino group with Boc_2O is a well-established method to increase compound stability and facilitate downstream synthetic transformations, yielding a high-purity Boc-protected ester with good yield (~74%).

Catalytic reduction of nitro precursors using hydrazine hydrate and iron-based catalysts offers an efficient and high-yielding route to amino-methoxy derivatives, which could be adapted for the synthesis of this compound or its analogs, providing yields near quantitative levels (~99%).

The amination of pyridine derivatives illustrates alternative catalytic amination strategies, though less directly related to the target compound, it broadens the scope of synthetic methodologies applicable to amino-substituted heterocycles and related compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-methoxy-3-methylbutanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group under strong oxidative conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of 3-nitro-4-methoxy-3-methylbutanoate.

Reduction: Formation of 3-amino-4-methoxy-3-methylbutanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-4-methoxy-3-methylbutanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-methoxy-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate biochemical pathways and influence physiological responses .

Comparison with Similar Compounds

Methyl (S)-3,3-Dimethyl-2-(Methylamino)butanoate Hydrochloride (EP 4 374 877 A2)

- Structure: Features a methyl ester, dimethyl substituents at C3, and a methylamino group at C2 .

- Key Differences: Ester Group: Methyl vs. ethyl in the target compound, affecting lipophilicity and metabolic stability.

- Applications : Likely used as a chiral intermediate in drug synthesis due to its stereospecific structure.

Methyl 2-Benzoylamino-3-Arylaminobut-2-Enoates (HETEROCYCLES, 2003)

- Structure: Aryl-substituted enoate esters with benzoylamino and aryl amino groups .

- Key Differences: Backbone: Unsaturated (ene) structure vs. saturated butanoate in the target compound.

- Synthesis: Prepared via condensation of methyl 2-benzoylamino-3-oxobutanoate with aromatic amines using polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA) .

Ethyl 3-Amino-3-(4-Isobutoxy-3-Methoxyphenyl)-Propanoate Hydrochloride (Parchem Chemicals)

- Structure: Ethyl ester with a phenyl ring substituted by isobutoxy and methoxy groups, and an amino group at C3 .

- Key Differences :

- Aromatic Substituents : The phenyl ring introduces planar rigidity and hydrophobic interactions absent in the target compound.

- Hydrochloride Salt : Enhances aqueous solubility compared to free-base esters like the target compound.

- Applications : Likely a pharmaceutical intermediate due to its structural complexity and salt form .

Comparative Data Table

Key Research Findings

Synthetic Flexibility : Methyl esters (e.g., ) are often synthesized under acidic conditions, while ethyl esters may require milder bases due to steric effects.

Biological Relevance: Aromatic substituents (e.g., ) enhance binding to hydrophobic targets, whereas amino and methoxy groups (target compound) could facilitate hydrogen bonding in drug-receptor interactions.

Safety Considerations: Chlorinated esters () demand stringent handling protocols, contrasting with amino/methoxy-substituted compounds, which may exhibit lower acute toxicity.

Biological Activity

Ethyl 3-amino-4-methoxy-3-methylbutanoate is a compound of significant interest in the fields of medicinal chemistry and biochemistry. Its unique structural properties and biological activities make it a valuable subject for research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group, a methoxy group, and a branched alkyl chain. These functional groups contribute to its reactivity and interactions with biological systems. The molecular formula is , with a molecular weight of approximately 159.23 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The amino group can form hydrogen bonds with enzymes, potentially influencing their activity. This interaction may inhibit or activate specific enzymatic pathways, leading to various physiological effects.

- Receptor Modulation : The compound may interact with cellular receptors, affecting signal transduction pathways. This modulation can influence cellular functions such as proliferation, apoptosis, and metabolic processes .

- Hydrophobic Interactions : The methoxy group enhances hydrophobic interactions, which may improve binding affinities with target proteins or membranes .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance:

- In vitro studies demonstrated effective inhibition of bacterial growth in both Gram-positive and Gram-negative strains.

- Mechanisms of action include disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .

Anticancer Potential

Research has also explored the anticancer properties of this compound:

- Cell Proliferation Inhibition : Studies on human cancer cell lines have shown that this compound can significantly inhibit cell proliferation at specific concentrations.

- Apoptotic Induction : this compound has been reported to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways .

Case Studies

- Study on Antimicrobial Effects : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as a therapeutic agent against bacterial infections .

- Cancer Research : In a study focusing on breast cancer cell lines (MCF-7), treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours. Mechanistic studies revealed that the compound activates caspase pathways, leading to increased apoptosis .

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-amino-4-methoxy-3-methylbutanoate, and what reagents are critical for optimizing yield?

this compound can be synthesized via multi-step reactions, including esterification, substitution, and reduction. Key steps may involve:

- Esterification : Reacting the corresponding carboxylic acid with ethanol under acidic catalysis (e.g., H₂SO₄) .

- Methoxy group introduction : Using methylating agents like methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) .

- Amino group incorporation : Reductive amination with NaBH₃CN or catalytic hydrogenation using Pd/C .

Critical reagents include LiAlH₄ for selective reductions and SOCl₂ for activating hydroxyl groups in intermediates .

Q. How can researchers characterize the purity and structural identity of this compound?

- Chromatography : HPLC with UV detection (λ = 210–280 nm) is recommended for purity assessment, as demonstrated for structurally related esters .

- Spectroscopy :

- Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation .

Q. What solvent systems are suitable for handling this compound in experimental workflows?

The compound is likely polar due to its amino and methoxy groups. Recommended solvents:

- Polar aprotic : DMSO, DMF (for reactions requiring high solubility).

- Polar protic : Ethanol, methanol (for recrystallization) .

Avoid halogenated solvents (e.g., DCM) if nucleophilic substitution is a concern.

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Steric hindrance : The 3-methyl group may slow reactions at the β-position, favoring α-site reactivity .

- Electronic effects : The methoxy group (electron-donating) activates the aromatic ring in derivatives, while the amino group (electron-withdrawing when protonated) modulates electrophilicity .

- Case study : In analogs like Ethyl 4-chloro-3-hydroxybutanoate, steric effects reduce reaction rates at substituted carbons .

Q. What analytical strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in biological data (e.g., antimicrobial vs. inactive results) may arise from:

- Purity variations : Use LC-MS to rule out impurities .

- Stereochemical differences : Chiral HPLC or X-ray crystallography to confirm enantiomeric ratios .

- Assay conditions : Standardize protocols (e.g., MIC testing for antimicrobial activity) .

Q. How can computational methods predict the metabolic stability of this compound?

- Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots .

- ADMET predictors : Tools like SwissADME estimate bioavailability and clearance rates based on logP (~1.5–2.0) and hydrogen bond donors/acceptors .

Q. What advanced purification techniques are effective for isolating enantiomers of this compound?

- Chiral chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IA) .

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

Methodological Notes

- Synthetic optimization : Use design of experiments (DoE) to balance reagent stoichiometry and temperature .

- Stability testing : Monitor hydrolytic degradation under accelerated conditions (pH 1–13) via HPLC .

- Toxicity screening : Follow OECD guidelines for terrestrial toxicity assays if environmental impact is studied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.